3H-Benz[e]indene
Overview
Description
3H-Benz[e]indene is a chemical compound with the molecular formula C13H10 . It has a molecular weight of 166.2185 . It is also known as 3H-cyclopenta[a]naphthalene .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For example, new molybdenum compounds bearing benz[e]indenyl ligands have been synthesized . The ligands were found to undergo η5-to-η3 haptotropic rearrangement in reactions with tris(pyrazolyl)methane .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms and 10 hydrogen atoms . The InChIKey, which is a unique identifier for the compound, is USPJQUFZLZTSBK-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been found to participate in various chemical reactions. For instance, it has been shown to act as a potent GABA receptor agonist that binds to the benzodiazepine site on the GABA receptor . It has also been shown to act as a potentiator of chloride currents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 166.22 g/mol . Its critical pressure is 3376.28 kPa, and it has a normal boiling point temperature of 563.03 K . The compound also has a critical volume of 0.521 m3/kmol .Scientific Research Applications
Modulation of GABAA Receptor Activity
3H-Benz[e]indene derivatives, notably benz[e]indenes, have been studied for their actions on the GABAA receptor, a critical target in neuropharmacology. For example, a study by Li, Covey, Steinbach, and Akk (2006) on a benz[e]indene neurosteroid analog demonstrated dual potentiating and inhibitory actions on recombinant α1β2γ2 GABAA receptors. This compound, identified as BI-2, was found to positively modulate GABAA receptor activity at certain concentrations, with mechanisms partially mirroring those of neuroactive steroids. The research provides a basis for the development of novel modulators for GABAA receptors based on the benz[e]indene structure, potentially offering new therapeutic avenues (Li et al., 2006).
Acidic Properties and Potential Applications
The acidic properties of this compound and its derivatives have also been a subject of interest, particularly in the context of polycyclic aromatic compounds. A study by Vianello and Maksić (2005) explored the acidity of 1H-benz[e]indene and its polycyano derivatives, finding a significant increase in acidity upon multiple cyanation. This research indicates the potential of these compounds to serve as neutral organic superacids, with implications for their use in academic research and technological applications due to their stable and dispersed negative charge (Vianello & Maksić, 2005).
Synthetic Methodologies and Derivatives
The development of synthetic methodologies for this compound derivatives has been a focus of research, aiming to expand the utility of these compounds in organic synthesis. Yasmin and Ray (2010) reported a novel approach to synthesizing benz[e]indene derivatives at room temperature, offering a simple and efficient pathway to a range of these compounds. Such methodologies could facilitate further exploration of benz[e]indene derivatives in chemical synthesis and material science applications (Yasmin & Ray, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3H-cyclopenta[a]naphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-4,6-9H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPJQUFZLZTSBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455336 | |
Record name | 3H-Benz[e]indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
232-55-3 | |
Record name | 3H-Benz[e]indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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